molecular formula C9H17NO2 B039968 TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE CAS No. 115378-33-1

TERT-BUTYL (S)-BUT-3-EN-2-YLCARBAMATE

Cat. No.: B039968
CAS No.: 115378-33-1
M. Wt: 171.24 g/mol
InChI Key: KIFRIUDSLUQLOC-ZETCQYMHSA-N
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Description

tert-Butyl (1S)-1-methylprop-2-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a prop-2-enyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S)-1-methylprop-2-enylcarbamate typically involves the reaction of tert-butyl chloroformate with (1S)-1-methylprop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of tert-Butyl (1S)-1-methylprop-2-enylcarbamate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S)-1-methylprop-2-enylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

tert-Butyl (1S)-1-methylprop-2-enylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1S)-1-methylprop-2-enylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S)-1-(hydrazinocarbonyl)-2-methylpropylcarbamate
  • tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl (1S)-1-methylprop-2-enylcarbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a prop-2-enyl group. These structural elements contribute to its distinct reactivity and applications in various fields .

Properties

CAS No.

115378-33-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-but-3-en-2-yl]carbamate

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m0/s1

InChI Key

KIFRIUDSLUQLOC-ZETCQYMHSA-N

SMILES

CC(C=C)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, [(1S)-1-methyl-2-propenyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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